(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-10-6-12(18-23-10)14(21)20-8-11-7-16-15(17-13(11)9-20)19-2-4-22-5-3-19/h6-7H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMNAZAJCVCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure
The chemical structure of the compound is characterized by two significant moieties: an isoxazole ring and a pyrrolopyrimidine ring. This unique structure contributes to its biological properties.
Research indicates that compounds similar to this one can modulate the activity of Janus kinases, which are critical in the signaling pathways of various cytokines. These pathways are involved in immune responses and hematopoiesis. By inhibiting JAK activity, these compounds may help treat diseases associated with overactive immune responses, such as autoimmune diseases and certain cancers .
Antiproliferative Effects
Studies have demonstrated that related pyrrolo[2,3-b]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on pyrazolo[4,3-d]pyrimidine analogues showed that modifications in the heterocyclic structure influenced their affinity for tubulin and cyclin-dependent kinases, indicating potential dual-targeting capabilities .
In Vitro Studies
- Cancer Cell Lines : In vitro studies have shown that derivatives of the compound inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism involves disruption of microtubule dynamics and inhibition of cell cycle progression .
- JAK Inhibition : Specific assays have confirmed that the compound effectively inhibits JAK1 and JAK2 activities in cellular models, leading to decreased cytokine signaling and reduced inflammation .
In Vivo Studies
Research involving animal models has indicated that administration of JAK inhibitors similar to this compound can lead to significant reductions in tumor size and improved survival rates in models of hematological malignancies .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of isoxazole and pyrrolopyrimidine moieties, which contribute to its diverse biological activities. Its synthesis typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice (e.g., dimethylformamide or dichloromethane) to achieve high yields and purity. Purification methods like column chromatography are commonly employed to isolate the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exhibit significant anticancer activity. For instance, a library of pyrrolopyrimidine derivatives demonstrated effective inhibition of cell proliferation in various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) . The mechanism of action is believed to involve modulation of specific protein targets associated with cancer cell growth.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Potential Therapeutic Applications
Based on its biological activities, this compound could be explored for various therapeutic applications:
- Cancer Treatment : Given its anticancer properties, further research could lead to the development of novel chemotherapeutic agents.
- Antimicrobial Agents : The demonstrated efficacy against microbial strains positions it as a candidate for new antibiotics or antifungal treatments.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Structural Divergence: The target compound uniquely combines a pyrrolo[3,4-d]pyrimidine core with morpholine and 5-methylisoxazole, distinguishing it from IDPU (thiazolo-pyrimidine) and Compound 6 (triazolo-thiadiazinone). The morpholine substituent in the target compound likely enhances solubility compared to the urea group in IDPU or the methoxyphenyl group in Compound 6 .
The 5-methylisoxazole group in the target compound may confer metabolic stability over the ester/cyano groups in Compound 7a/7b, which are prone to hydrolysis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example:
Core scaffold formation : The pyrrolo[3,4-d]pyrimidinone core is synthesized using a cyclocondensation reaction between morpholine-substituted amines and activated carbonyl intermediates under reflux conditions in aprotic solvents (e.g., DMF or THF) .
Isoxazole coupling : The 5-methylisoxazole moiety is introduced via a nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to ensure regioselectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC-MS to detect intermediates and optimize yields.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by peak area) .
- Spectroscopic techniques : Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyrrolo pyrimidinone protons) and HRMS (exact mass ±2 ppm) .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for heterocyclic systems) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines (HEK293, HeLa) with strict controls for ATP concentration and incubation time .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions, correlating results with in silico docking studies (AutoDock Vina) .
- Data normalization : Apply statistical models (e.g., mixed-effects ANOVA) to account for batch variability in cell viability assays .
Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?
- Methodological Answer :
- Environmental partitioning : Measure logP (octanol-water) and soil sorption coefficients (Kd) using OECD Guideline 121 .
- Biotic degradation : Conduct aerobic/anaerobic microcosm studies with LC-MS/MS to track metabolite formation (e.g., morpholine cleavage products) .
- Ecotoxicology : Use standardized assays (Daphnia magna acute toxicity, algal growth inhibition) under ISO conditions, with EC₅₀ values reported for risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
